![molecular formula C13H12FNO3S B2616176 7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 1009269-94-6](/img/structure/B2616176.png)
7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid” is a chemical compound with the molecular formula C13H12FNO3S . It has an average mass of 281.303 Da and a monoisotopic mass of 281.052185 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a hexahydropyrrolo[2,1-b][1,3]thiazole group, and a carboxylic acid group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid has been studied for its potential use in a variety of scientific and medical applications. In particular, this compound has been studied for its ability to act as a ligand for metal complexes and as a catalyst for organic reactions. This compound has also been studied for its potential to act as a therapeutic agent for a variety of diseases and conditions. This compound has been found to possess anti-inflammatory, anti-fungal, and anti-tumor activities, and has been studied for its potential to treat cancer, diabetes, and other diseases.
Mecanismo De Acción
The exact mechanism of action of 7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is not yet fully understood. However, it is believed that this compound acts as a ligand for metal complexes, which can then interact with other molecules in the body to exert its therapeutic effects. Additionally, this compound has been found to possess anti-inflammatory, anti-fungal, and anti-tumor activities, which are believed to be mediated by its ability to interact with certain enzymes and proteins in the body.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. This compound has been found to possess anti-inflammatory, anti-fungal, and anti-tumor activities, and has been studied for its potential to treat cancer, diabetes, and other diseases. Additionally, this compound has been found to possess antioxidant, anti-apoptotic, and anti-angiogenic activities. This compound has also been found to possess the ability to regulate certain metabolic processes, such as glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid in laboratory experiments offers a number of advantages. This compound is relatively easy to synthesize and is stable under a variety of conditions. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, making it an ideal compound for a variety of laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound is a relatively new compound, and its exact mechanism of action is not yet fully understood. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, which can make it difficult to control for the effects of this compound in laboratory experiments.
Direcciones Futuras
Given the potential of 7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid for a variety of scientific and medical applications, there are a number of potential future directions for research. One potential direction is to further investigate the exact mechanism of action of this compound and its potential therapeutic effects. Additionally, further research could be conducted to investigate the potential of this compound as a ligand for metal complexes and as a catalyst for organic reactions. Finally, further research could be conducted to investigate the potential of this compound to regulate metabolic processes such as glucose and lipid metabolism.
Métodos De Síntesis
7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid can be synthesized by a variety of methods. The most common method is a two-step synthesis, involving the condensation of a 4-fluorophenyl isothiocyanate with an aldehyde to form a thiourea intermediate, followed by the reaction of the thiourea intermediate with a carboxylic acid. This method has been demonstrated to be a reliable and reproducible method for the synthesis of this compound.
Propiedades
IUPAC Name |
7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c14-9-3-1-8(2-4-9)13-6-5-11(16)15(13)10(7-19-13)12(17)18/h1-4,10H,5-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMANAPVNZSIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C1=O)C(CS2)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24833481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

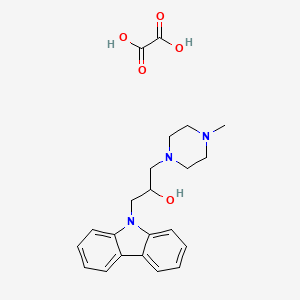
![N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2616095.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2616097.png)
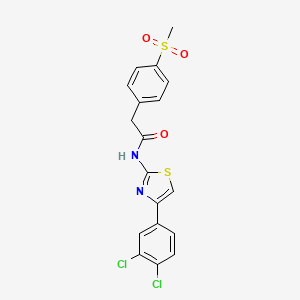
![N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide](/img/structure/B2616101.png)
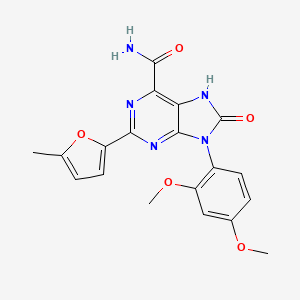
![Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2616104.png)
![(E)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2616105.png)

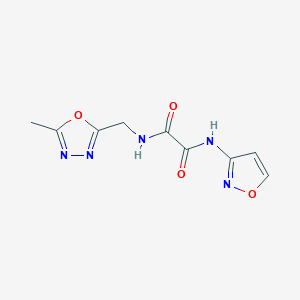
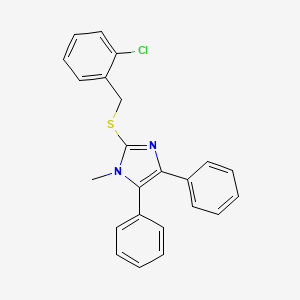

![Tert-butyl 4-[[methyl-(5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate](/img/structure/B2616114.png)
